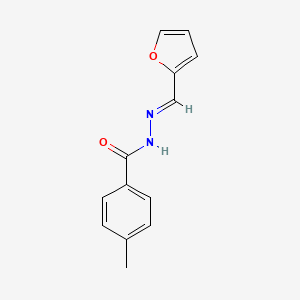

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide

Description

Properties

CAS No. |

113906-79-9 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide |

InChI |

InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |

InChI Key |

VNJKCISMYLGSHP-NTEUORMPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(furan-2-ylmethylene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-(furan-2-ylmethylene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azomethine group (C=N) to an amine group (C-NH).

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the furan and benzene rings.

Reduction: Reduced hydrazide derivatives.

Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

Synthesis of N'-(furan-2-ylmethylene)-4-methylbenzohydrazide

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-methylbenzohydrazide under acidic conditions. This reaction leads to the formation of an azomethine linkage (C=N), which is crucial for the compound's biological activity.

Biological Activities

This compound exhibits several significant biological activities:

-

Anticancer Activity :

- Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, potentially through the generation of reactive oxygen species or interference with cellular signaling pathways.

- Case Study : In vitro assays demonstrated that this compound reduced cell viability in HepG2 cells by approximately 60% at a concentration of 50 µM over 48 hours.

-

Metal Complexation :

- The compound can form complexes with metal ions such as copper(II) and nickel(II), which enhance its cytotoxicity compared to the free ligand. These metal-hydrazone complexes exhibit altered electronic properties that may increase their effectiveness against cancer cells.

-

Antimicrobial Properties :

- Preliminary studies indicate potential antimicrobial activity against various bacterial strains, although further research is needed to quantify this effect.

Research Findings and Insights

Recent studies have underscored the potential applications of this compound in drug development:

-

Anticancer Research :

- The compound's ability to induce apoptosis in cancer cells has made it a candidate for further pharmacological studies aimed at developing new anticancer agents.

-

Material Science :

- Due to its ability to form stable metal complexes, this hydrazone could be explored for applications in materials science, particularly in the development of sensors or catalysts.

-

Pharmacological Studies :

- Ongoing research focuses on optimizing the synthesis and modification of this compound to enhance its biological activity and reduce potential side effects.

Mechanism of Action

The mechanism of action of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions through the azomethine nitrogen and the furan oxygen. These metal complexes can interact with various biomolecules, such as proteins and enzymes, potentially inhibiting their function. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., –Br, –NO₂) lower HOMO energies, enhancing stability but reducing electron-donating capacity .

- Hydrophobic substituents (e.g., –CH₃) improve membrane permeability, correlating with higher cytotoxicity .

- Hydroxyl groups (–OH) in H2L increase metal-chelation efficiency, improving anticancer activity compared to methyl-substituted analogues .

Coordination Chemistry and Metal Complexes

Table 2: Comparison of metal complexes’ properties

Key Observations :

Electronic and Corrosion Inhibition Properties

- HOMO-LUMO Trends: N'-(Furan-2-ylmethylene)-4-methylbenzohydrazide has a higher HOMO (–5.12 eV) compared to aliphatic Schiff bases (e.g., –5.70 eV for N'-(phenylmethylene)isonicotinohydrazide), suggesting better electron donation for corrosion inhibition . Aromatic Schiff bases with –NH₂ or –OH substituents exhibit even lower HOMO energies (–6.20 eV), enhancing corrosion resistance .

Research Findings and Implications

Anticancer Optimization : The methyl substituent in This compound balances lipophilicity and electronic effects, making it a promising scaffold for anticancer drug design .

Antibacterial Activity : Bromine-substituted derivatives (e.g., N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide) show enhanced antibacterial potency due to halogen bonding with microbial targets .

Thermal Stability : Metal complexes, particularly with lanthanides, are candidates for high-temperature industrial applications .

Biological Activity

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through the condensation reaction of furan-2-carboxaldehyde and 4-methylbenzohydrazide. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions. Characterization of the synthesized compound is performed using various spectroscopic techniques including:

- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the purity of the compound.

- Mass Spectrometry : To ascertain the molecular weight and fragmentation pattern.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has a potent inhibitory effect on HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The mechanism of action is believed to involve induction of apoptosis and disruption of cellular proliferation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.3 | Induction of apoptosis |

| HCT116 | 12.7 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this hydrazone derivative has been studied for its ability to inhibit certain enzymes. For example, it has been reported to inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria.

Case Studies

- Cytotoxicity Study : A study conducted on various hydrazone derivatives, including this compound, revealed that it was more effective than several metal complexes in inducing cell death in cancer cells. The study utilized MTT assays to evaluate cell viability post-treatment.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that it possessed a broad spectrum of activity, making it a potential candidate for developing new antibacterial agents.

- Mechanistic Insights : A detailed mechanistic study using flow cytometry assessed how this compound induces apoptosis in cancer cells. The study found significant increases in sub-G1 population cells, indicating DNA fragmentation associated with apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(furan-2-ylmethylene)-4-methylbenzohydrazide and its analogs?

- Methodological Answer : The compound is synthesized via condensation of 4-methylbenzohydrazide with furan-2-carbaldehyde in methanol under reflux (2–4 hours). After partial solvent evaporation, the precipitate is filtered and recrystallized from methanol to yield pure crystals . This method is adaptable for analogs by substituting aldehydes (e.g., nitro-, bromo-, or methoxy-substituted aldehydes) . Key quality control steps include elemental analysis, NMR (δ 8.37 ppm for the hydrazone proton), and IR spectroscopy (νC=N at ~1648 cm⁻¹) .

Q. How are hydrazone compounds characterized structurally, and what techniques validate their purity?

Q. What structural features stabilize the crystal lattice of this compound?

- Methodological Answer : SC-XRD reveals that intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.6 Å) between aromatic rings stabilize the crystal lattice . Solvent molecules (e.g., methanol) may occupy lattice voids, contributing to packing efficiency .

Advanced Research Questions

Q. How do substituents on the aldehyde moiety influence biological activity in hydrazone analogs?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

- Electron-withdrawing groups (Br, NO₂) : Enhance antibacterial activity (e.g., MIC = 12.5 µg/mL for S. aureus with 3,5-dibromo substitution) .

- Electron-donating groups (OCH₃) : Reduce activity due to decreased electrophilicity of the hydrazone moiety .

Table 1 : Antibacterial Activity of Selected Analogs

| Compound | Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|---|

| 1 | 4-Nitro | 25.0 | 50.0 |

| 3 | 3,5-Dibromo | 12.5 | 25.0 |

Q. What strategies optimize the synthesis of metal complexes with this compound?

- Methodological Answer : The compound acts as a tridentate ligand via C=O, N–H, and furan oxygen. Optimization involves:

Q. How can computational methods predict electronic properties and reactivity of hydrazone derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity:

- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) correlate with higher antibacterial activity due to enhanced charge transfer .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (furan O) and electrophilic (C=N) sites for targeted modifications .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in biological activity data across studies?

Q. What experimental phasing tools are recommended for solving crystal structures of hydrazones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.